![molecular formula C11H15F2NO B1392826 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine CAS No. 1184222-88-5](/img/structure/B1392826.png)
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine
Overview
Description
“1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine” is a chemical compound with the molecular formula C11H15F2NO . It is also known as "®-1- (4- (2,2-difluoroethoxy)phenyl)ethan-1-amine hydrochloride" . The compound has a molecular weight of 215.24 .
Molecular Structure Analysis
The InChI code for “1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine” is1S/C10H13F2NO.ClH/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H/t7-;/m1./s1
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.
Scientific Research Applications
Radiation-Induced Hydrogels
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including similar structural compounds, have shown increased thermal stability and exhibit higher promising biological activities. These materials can be used in medical applications (Aly & El-Mohdy, 2015).
Transfer Hydrogenation of Imines
Research on the transfer hydrogenation of imines to corresponding amines using a ruthenium catalyst revealed that certain structural analogs of the compound could be significant in catalytic processes (Samec & Bäckvall, 2002).
Cancer Therapeutics
Compounds structurally related to "1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine" have been studied for their role as inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, suggesting potential applications in cancer therapeutics (Mun et al., 2012).
Photopolymerization in Dental Resin Composites
Studies have explored the use of similar compounds in the photopolymerization of dental resin composites, indicating potential applications in dental materials (Sun & Chae, 2000).
Fluorescence Enhancement Studies
Research on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, which are structurally akin to the compound , provides insights into its potential use in photochemical applications (Yang, Chiou, & Liau, 2002).
properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13/h3-6,10-11H,2,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDUSMFWGGYTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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